

Fmoc-Gly-NH-CH₂-O-CH₂-Cbz CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

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Technical Guide: Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis considerations, and potential applications of **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz**, a specialized linker used in advanced biochemical and pharmaceutical research.

Compound Identification and Properties

The molecule, **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz**, is a sophisticated bifunctional linker, incorporating a protected amino acid (Fmoc-Glycine) and a carboxybenzyl (Cbz) protected terminus. These features make it particularly useful in the fields of peptide synthesis, proteomics, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

Property	Value	Reference
CAS Number	1599440-07-9	[1][2][3]
Molecular Formula	C27H26N2O6	[1][2]
Molecular Weight	474.51 g/mol	[2]
Appearance	White to off-white solid	[2]
Purity (Typical)	≥98% (HPLC)	[2]
IUPAC Name	benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate	[1]

Storage and Stability

Proper handling and storage are critical to maintain the integrity of the compound.

Condition	Duration	Notes
Solid	Long-term	Store at 4°C, sealed, and protected from moisture.
In Solvent	1 month	Store at -20°C.
In Solvent	6 months	Store at -80°C.

Data sourced from MedChemExpress product information[2].

Role in Synthesis and Bioconjugation

The unique structure of **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz** positions it as a valuable tool in multi-step synthetic strategies, particularly in the construction of peptide-based molecules and bioconjugates.

- Fmoc Group:** The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the glycine residue. It is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide

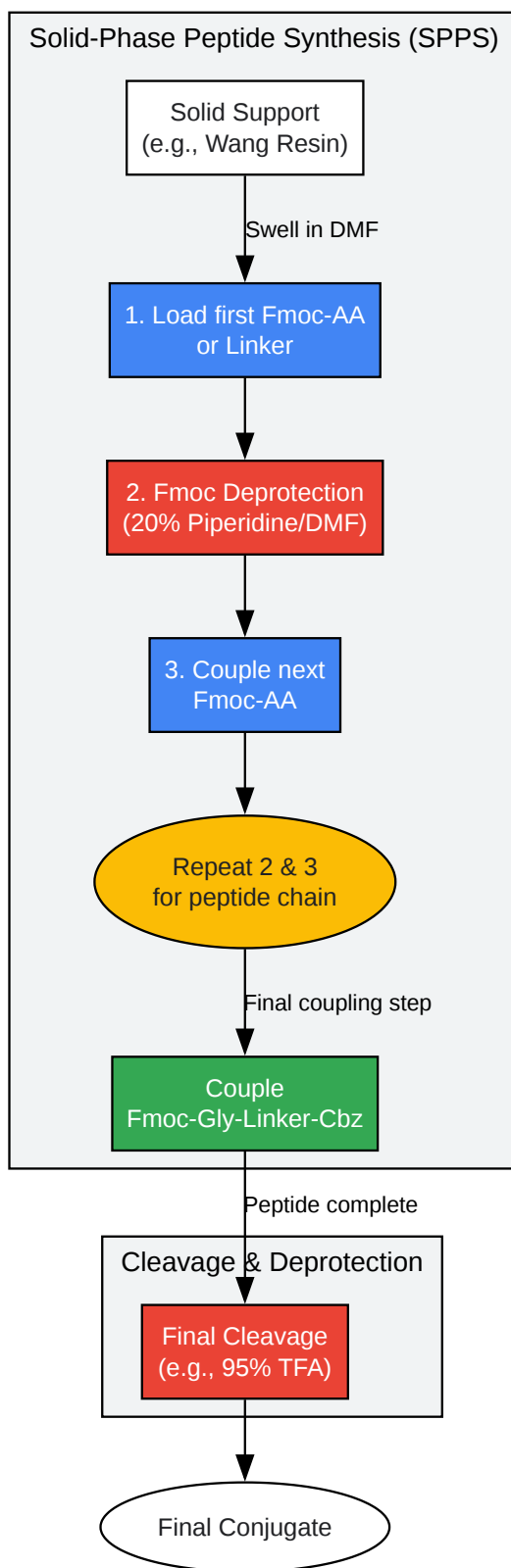
chain. Its removal is typically achieved with a mild base, such as piperidine in DMF, which does not affect acid-labile side-chain protecting groups[4][5].

- **Glycine Spacer:** The glycine unit provides a simple, flexible, and non-chiral spacer element within the linker structure.
- **Linker Core (-NH-CH₂-O-CH₂-):** This central ether-containing segment imparts flexibility and hydrophilicity, which can be advantageous for the solubility and conformational properties of the final conjugate. Similar hydrophilic linkers are designed to improve the pharmacokinetic properties of bioconjugates[6].
- **Cbz Group:** The carboxybenzyl (Cbz or Z) group is a classic protecting group, typically for amines, that is stable to the basic conditions used for Fmoc removal. However, it is labile to strong acids (like TFA used in final cleavage steps) and catalytic hydrogenation[7][8]. This orthogonality with the Fmoc group is a key feature for controlled, sequential deprotection strategies.

This molecule is identified as a PROTAC linker and can be used in the synthesis of Deruxtecan, a component of antibody-drug conjugates[3][9]. The general structure is also related to peptide-based ADC linkers that can be designed for controlled payload release[10][11].

Logical Workflow for Use in SPPS

The diagram below illustrates the logical steps for incorporating a linker like **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz** into a synthetic workflow, for instance, to conjugate a peptide to another molecule of interest (e.g., a payload or a protein ligand).



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Caption: General workflow for peptide synthesis incorporating a functional linker.

Experimental Protocols

While the precise synthesis of **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz** is proprietary, its application in peptide synthesis follows well-established protocols. Below are representative methodologies for key steps involving the Fmoc and Cbz protecting groups.

Protocol: Standard Fmoc Deprotection in SPPS

This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide to allow for the coupling of the next amino acid.

- **Resin Swelling:** Swell the peptide-resin (100-200 mg) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
- **Solvent Removal:** Drain the DMF from the resin.
- **Deprotection:** Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for an initial 3 minutes. Drain the solution.
- **Second Deprotection:** Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group^[5].
- **Washing:** Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

Protocol: Peptide Cleavage and Cbz Group Stability

The final step in SPPS is typically the cleavage of the peptide from the solid support, which simultaneously removes acid-labile side-chain protecting groups. The stability of the Cbz group in this step is a critical consideration.

- **Resin Preparation:** Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
- **Cleavage Cocktail:** Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

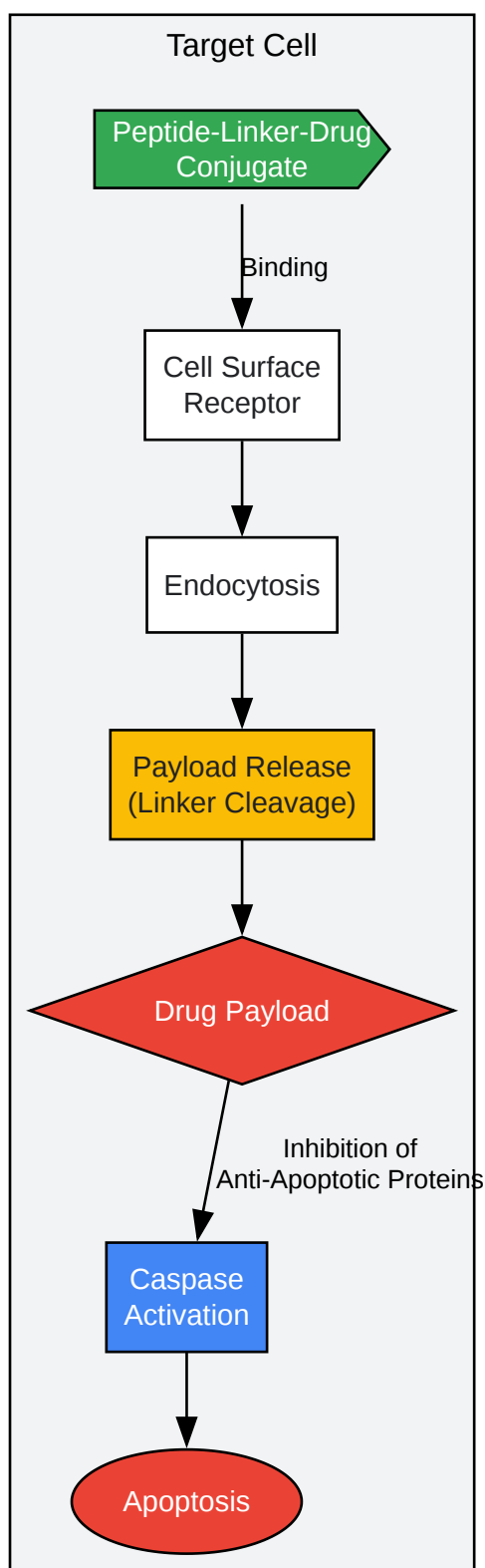
- **Cleavage Reaction:** Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
- **Isolation:** Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the final product under vacuum.

Note on Cbz Stability: The Cbz group is generally considered labile to the high concentrations of TFA used for final cleavage from most resins (e.g., Wang resin)[8]. Therefore, if the intention is to produce a peptide that remains Cbz-protected, a different "safety-catch" linker or an alternative cleavage strategy that preserves the Cbz group would be necessary[12][13].

Potential Signaling Pathway Application: Targeting Apoptosis

Peptide-based molecules are frequently designed to interact with key cellular signaling pathways, such as those controlling apoptosis (programmed cell death). A synthetic peptide-drug conjugate, potentially synthesized using the **Fmoc-Gly-NH-CH₂-O-CH₂-Cbz** linker, could be designed to deliver a pro-apoptotic payload (e.g., a kinase inhibitor) to cancer cells by targeting a specific cell-surface receptor.

The diagram below conceptualizes how such a conjugate might function.



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